tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

Catalog No.
S3122433
CAS No.
130892-40-9
M.F
C12H20N2O4
M. Wt
256.302
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoa...

CAS Number

130892-40-9

Product Name

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

IUPAC Name

tert-butyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C12H20N2O4

Molecular Weight

256.302

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,1-6H3,(H,14,16)

InChI Key

QGFWEMSKFGZLRY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C#N)NC(=O)OC(C)(C)C

Solubility

not available

TBC is an organic molecule containing functional groups commonly used in organic synthesis []. It has not been found in nature and is synthesized in a laboratory []. TBC may be useful as a building block for the synthesis of more complex molecules, particularly in peptide synthesis due to the presence of the protected amino acid moiety [, ].


Molecular Structure Analysis

TBC possesses a central carbon chain with a cyano (C≡N) group, a carboxylic acid ester (C(=O)O-C(CH3)3), and a protected amino group (NH-C(=O)OC(CH3)3) attached to it []. The two tert-butyl (C(CH3)3) groups are attached to the molecule to protect the carboxylic acid and amine functionalities during synthesis [, ].


Chemical Reactions Analysis

TBC can participate in various chemical reactions due to its functional groups. Here are two potential reactions:

    Deprotection

    The tert-butyl groups can be removed under acidic conditions to reveal the free carboxylic acid and amine functionalities. This allows TBC to be coupled with other molecules for further synthesis [].

    Peptide bond formation

    The deprotected TBC can react with another amino acid to form a peptide bond. This reaction is essential for synthesizing peptides and proteins [].

The specific chemical equations for these reactions will depend on the reaction conditions and the other reactants involved.


Physical And Chemical Properties Analysis

Specific data on TBC's physical and chemical properties, such as melting point, boiling point, and solubility, are not readily available. However, based on its functional groups, TBC is likely a solid at room temperature, soluble in organic solvents, and relatively stable under neutral conditions [].

Organic Synthesis

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate (Boc-Gly-CN-Boc) is a valuable intermediate in organic synthesis, particularly for the preparation of peptides and peptidomimetics. The presence of two tert-butyl (Boc) protecting groups allows for selective modification of the glycine residue. The cyanoacetate moiety serves as a versatile functional group for further transformations.

Studies have shown the utility of Boc-Gly-CN-Boc in the synthesis of constrained peptides, which are a class of peptides with restricted conformational flexibility. These peptides can exhibit potent biological activity due to their ability to bind to specific protein targets. For instance, one study describes the use of Boc-Gly-CN-Boc in the synthesis of a constrained cyclic RGD peptide with high affinity for integrins, a family of cell adhesion molecules [].

  • Substitution Reactions: The Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid in dichloromethane, yielding a free amine.
  • Hydrolysis: The ester functionality can be hydrolyzed to produce the corresponding carboxylic acid when treated with aqueous sodium hydroxide .

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc group removal.
  • Hydrolysis: Aqueous sodium hydroxide serves effectively for ester hydrolysis.

Major Products Formed

  • Removal of the Boc group results in the formation of a free amine.
  • Hydrolysis of the ester yields the corresponding carboxylic acid.

While specific biological activities of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate are not extensively documented, its derivatives and related compounds play crucial roles in biological systems. The compound is often involved in the synthesis of peptides and other biologically active molecules, making it valuable in medicinal chemistry and pharmaceutical development.

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves:

  • Starting Materials: The reaction generally begins with tert-butyl cyanoacetate.
  • Reagents: Di-tert-butyl dicarbonate (Boc2_{2}O) is used as a reagent for introducing the Boc protecting group.
  • Conditions: The reaction is usually conducted in tetrahydrofuran at ambient temperature, often in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, similar reaction conditions are employed but scaled up for larger quantities. Continuous flow reactors may be utilized to enhance efficiency and yield during production.

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate has diverse applications across various fields:

  • Organic Synthesis: It serves as a protecting group for amines, facilitating complex organic transformations.
  • Pharmaceutical Development: The compound is integral to synthesizing drug intermediates and biologically active compounds.
  • Fine Chemicals Production: It is utilized in creating specialty chemicals within industrial contexts.

Research on interaction studies involving tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate primarily focuses on its role as a protecting group during peptide synthesis and other organic reactions. Understanding these interactions helps optimize reaction conditions and improve yields in synthetic pathways.

Several compounds share structural or functional similarities with tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate:

Compound NameDescription
tert-Butyl carbamateAnother Boc-protected compound used for amine protection.
Di-tert-butyl dicarbonate (Boc2_{2}O)A reagent for introducing the Boc group into molecules.
tert-Butyl cyanoacetateA precursor in the synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate.

Uniqueness

The uniqueness of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate lies in its dual functionality, combining both a Boc-protected amine and a cyanoacetate moiety. This structural feature allows for versatile applications in organic synthesis and facilitates the development of complex molecules that are essential in medicinal chemistry and other scientific fields.

XLogP3

1.8

Dates

Modify: 2023-08-18

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